Gp100 (25-33), human TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

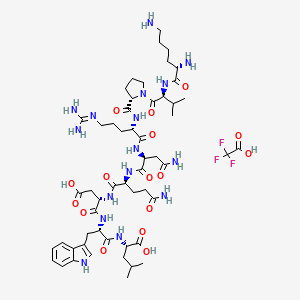

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPYXIVBTPUCTP-CUHBSSGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H83F3N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gp100 (25-33) Human TFA: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycoprotein 100 (gp100) is a tumor-associated antigen frequently overexpressed in melanoma cells. The peptide fragment spanning amino acids 25-33 of human gp100, formulated with trifluoroacetic acid (TFA), is a key immunogenic epitope investigated for its potential in cancer vaccines and adoptive T-cell therapies. This technical guide provides an in-depth overview of the core mechanism of action of Gp100 (25-33) human TFA, focusing on its interaction with the major histocompatibility complex (MHC), subsequent T-cell receptor (TCR) engagement, and the downstream signaling events that culminate in an anti-tumor immune response. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical biological pathways and laboratory workflows.

Core Mechanism of Action: From Antigen Presentation to T-Cell Effector Function

The fundamental mechanism of action of Gp100 (25-33) revolves around its ability to be presented by Class I MHC molecules on the surface of antigen-presenting cells (APCs) and melanoma cells. This peptide-MHC (pMHC) complex is then recognized by the T-cell receptor on cytotoxic T lymphocytes (CTLs), initiating a cascade of events leading to T-cell activation and tumor cell lysis.

Quantitative Data Summary

The efficacy of Gp100 (25-33) as an immunogen is underpinned by its binding affinity to MHC molecules and its ability to elicit a potent T-cell response. The following tables summarize key quantitative data from preclinical studies.

| Peptide | MHC Allele | Binding Affinity (nM) | Reference |

| Human Gp100 (25-33) | H-2Db | 186 | [1] |

| Mouse Gp100 (25-33) | H-2Db | 22,975 | [1] |

| EGP (heteroclitic) | H-2Db | 454 | [1] |

| Table 1: Comparative Binding Affinities of Gp100 Peptides to H-2Db. The human version of the Gp100 (25-33) peptide exhibits a significantly higher binding affinity to the mouse MHC class I molecule H-2Db compared to its murine counterpart, which correlates with its enhanced immunogenicity.[1][2] A heteroclitic peptide, EGP, shows intermediate affinity. |

| Stimulus | Effector Cells | IFN-γ Production (pg/mL) | Reference |

| Gp100 (25-33) pulsed splenocytes (0.1 µg/mL) | Pmel-1 CD8+ T cells | ~1500 | [3] |

| Gp100 (25-33) pulsed splenocytes (0.01 µg/mL) | Pmel-1 CD8+ T cells | ~1000 | [3] |

| Gp100 (25-33) pulsed splenocytes (0.001 µg/mL) | Pmel-1 CD8+ T cells | ~500 | [3] |

| Table 2: Gp100 (25-33) Induced IFN-γ Production. Pmel-1 transgenic CD8+ T cells, which express a TCR specific for Gp100 (25-33), produce significant amounts of IFN-γ in a dose-dependent manner upon stimulation with the peptide. |

Signaling Pathways

The interaction between the Gp100 (25-33)-MHC complex and the TCR on a CD8+ T cell triggers a complex intracellular signaling cascade. This process is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by lymphocyte-specific protein tyrosine kinase (Lck). This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and effector functions, including the production of cytotoxic granules and cytokines like IFN-γ and TNF-α.

Experimental Protocols

The assessment of Gp100 (25-33)-mediated T-cell responses relies on a set of standardized immunological assays. Below are the detailed methodologies for two key experiments.

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells.

-

Target Cell Labeling:

-

Harvest target cells (e.g., melanoma cells expressing the appropriate MHC allele).

-

Resuspend 1 x 106 target cells in 100 µL of culture medium.

-

Add 100 µCi of 51Cr (sodium chromate) and incubate for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.

-

Resuspend the cells at a concentration of 1 x 105 cells/mL.

-

-

Co-culture:

-

Plate 1 x 104 labeled target cells in 100 µL of medium per well in a 96-well round-bottom plate.

-

Add effector T cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in 100 µL of medium.

-

Prepare control wells:

-

Spontaneous release: Target cells with 100 µL of medium only.

-

Maximum release: Target cells with 100 µL of 1% Triton X-100.

-

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Detection:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a gamma counter tube.

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

-

Calculation:

-

Percent specific lysis = [ (Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM) ] x 100.

-

IFN-γ ELISpot Assay for Cytokine Release

This assay quantifies the number of IFN-γ-secreting T cells at a single-cell level.

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate four times with sterile PBS.

-

Block the plate with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare a suspension of effector T cells and antigen-presenting cells.

-

Add the cell suspension to the wells (e.g., 2 x 105 cells/well).

-

Add Gp100 (25-33) peptide to the desired final concentration (e.g., 10 µg/mL).

-

Include a negative control (no peptide) and a positive control (e.g., PHA).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate six times with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

-

Wash the plate six times with PBST.

-

Add the substrate (e.g., BCIP/NBT) and incubate in the dark until spots develop.

-

Stop the reaction by washing with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISpot reader.

-

References

Gp100 (25-33) peptide structure and function

An In-Depth Technical Guide to the Gp100 (25-33) Peptide: Structure, Function, and Experimental Applications

Introduction

The Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a transmembrane glycoprotein extensively expressed in normal melanocytes and melanoma cells.[1][2] Within this protein, the peptide fragment spanning amino acids 25-33 has been identified as a critical epitope for T-cell recognition, playing a pivotal role in the immune response against melanoma. This nonameric peptide is presented by Major Histocompatibility Complex (MHC) class I molecules and serves as a target for cytotoxic T lymphocytes (CTLs).[3][4] This guide provides a comprehensive technical overview of the Gp100 (25-33) peptide, detailing its structure, function, associated quantitative data, and key experimental protocols relevant to researchers in immunology and oncology drug development.

Peptide Structure

The Gp100 (25-33) peptide exists in both human and murine forms, which differ in their amino acid sequences. These differences significantly impact their binding affinity to MHC molecules and subsequent immunogenicity.[5] The human version is often referred to as a "heteroclitic" epitope in mouse models because, despite being a foreign antigen, it elicits a stronger immune response against the murine self-antigen counterpart.[6]

| Attribute | Human Gp100 (25-33) | Mouse Gp100 (25-33) |

| One-Letter Code | KVPRNQDWL | EGSRNQDWL |

| Three-Letter Code | H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH | H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH |

| Molecular Formula | C52H82N16O14 | C46H69N15O17 |

| Molecular Weight | 1155.31 Da | 1104.12 Da |

| MHC Restriction | H-2Db (in mice) | H-2Db |

Core Function: T-Cell Activation

The primary function of the Gp100 (25-33) peptide is to act as an antigenic epitope that triggers a specific immune response. When expressed on the surface of melanoma cells or antigen-presenting cells (APCs) bound to an MHC class I molecule (specifically H-2Db in C57BL/6 mice), it can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes.[3][5] This recognition, coupled with co-stimulatory signals, initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. These effector T-cells are capable of recognizing and killing melanoma cells that present the same Gp100 peptide, thereby mediating an anti-tumor response.[2][7]

Signaling Pathway for T-Cell Activation

The binding of the Gp100(25-33)/H-2Db complex to a specific TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade. This process leads to the activation of transcription factors that drive the expression of genes essential for T-cell effector functions, such as cytokine production (e.g., IFN-γ) and cytotoxicity.

Quantitative Data

The immunogenicity of Gp100 peptides is strongly correlated with their binding affinity and stability when complexed with MHC class I molecules. The human variant (hgp100) consistently demonstrates a higher affinity for H-2Db compared to the mouse variant (mgp100).

Table 1: Peptide-MHC Binding Affinities

| Peptide | Target MHC | Affinity (KD) | Measurement Method |

| hgp100 (25-33) (KVPRNQDWL) | H-2Db | 186 nM | Competitive Binding Assay |

| mgp100 (25-33) (EGSRNQDWL) | H-2Db | 22,975 nM | Competitive Binding Assay |

| EGP (EGPRNQDWL) | H-2Db | 454 nM | Competitive Binding Assay |

Data sourced from a study on peptide-MHC affinity and tumor eradication.[8] The EGP peptide is a variant used to study the impact of specific amino acid substitutions.

Table 2: T-Cell Response and MHC Stabilization

| Parameter | hgp100 (25-33) vs. mgp100 (25-33) |

| MHC Stabilization on RMA-S cells | ~100-fold greater for hgp100[9] |

| T-Cell IFN-γ Release (Stimulation) | ~1,000-fold more potent stimulation by hgp100[9] |

| In Vivo T-Cell Expansion | Up to 1,000-fold expansion of adoptively transferred T-cells after vaccination with a long peptide containing the hgp100 epitope[10] |

Experimental Protocols & Workflows

The Gp100 (25-33) peptide is a standard reagent in various immunological assays designed to quantify T-cell responses and evaluate cancer vaccine efficacy.

MHC-Peptide Binding Assay

This assay quantitatively measures the binding capacity of a peptide to purified MHC molecules. A common method is a competitive inhibition assay, where the test peptide (e.g., Gp100) competes with a high-affinity radiolabeled or fluorescent probe peptide.[11][12] The concentration of the test peptide that inhibits 50% of the probe binding (IC50) is determined, providing a measure of its relative binding affinity.

Detailed Methodology:

-

Reagent Preparation : Purified, soluble MHC class I molecules (H-2Db) are prepared. A high-affinity, allele-specific probe peptide is labeled (e.g., with ¹²⁵I or a fluorochrome). Serial dilutions of the unlabeled Gp100 (25-33) competitor peptide are made.[11][12]

-

Binding Reaction : A fixed concentration of MHC molecules and labeled probe peptide are incubated with the varying concentrations of the Gp100 competitor peptide in a suitable binding buffer (e.g., citrate-phosphate buffer pH 5.5) containing protease inhibitors.[12]

-

Incubation : The reaction is incubated to reach equilibrium, typically for 48-72 hours at 37°C.[12]

-

Separation : MHC-peptide complexes are separated from free, unbound labeled peptide. This can be achieved by gel filtration chromatography or by capturing the complexes on a plate coated with an anti-MHC antibody.[11][13]

-

Detection : The amount of bound labeled peptide is quantified. For radiolabeled peptides, a gamma counter is used. For fluorescently labeled peptides, a fluorescence polarization reader is used.[12]

-

Data Analysis : The percentage of probe binding inhibition is calculated for each concentration of the Gp100 peptide relative to a control with no competitor. The IC50 value is determined by fitting the data to a dose-response curve.[11][12]

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of Gp100-specific T-cells that produce IFN-γ upon stimulation.[14][15]

Detailed Methodology:

-

Plate Coating : A 96-well PVDF membrane plate is coated with a monoclonal anti-IFN-γ capture antibody and incubated overnight.[16]

-

Blocking : The plate is washed and blocked (e.g., with media containing 10% fetal calf serum) to minimize non-specific binding.[16]

-

Cell Plating : Effector cells (e.g., splenocytes from an immunized mouse or patient PBMCs) are added to the wells. The Gp100 (25-33) peptide is added as the stimulating antigen at a predetermined concentration (e.g., 1-10 µg/ml).[14][17] Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).

-

Incubation : The plate is incubated for 18-24 hours at 37°C. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane surface.[17]

-

Detection : Cells are washed away, and a second, biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[16]

-

Spot Development : A chromogenic substrate is added, which is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

-

Analysis : The reaction is stopped by washing with water. Once dry, the spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated by subtracting the spot count in negative control wells from the count in stimulated wells.

In Vivo Tumor Model

To assess the anti-tumor efficacy of Gp100-based immunotherapies, mouse models are widely used. A common model involves the adoptive transfer of Gp100-specific T-cells (from pmel-1 transgenic mice, whose T-cells express a TCR specific for Gp100 25-33) into mice bearing B16 melanoma tumors.[10][18]

Detailed Methodology:

-

Tumor Inoculation : C57BL/6 mice are subcutaneously injected with a suspension of B16 melanoma cells.[7]

-

Tumor Establishment : Tumors are allowed to grow for a set period (e.g., 7-10 days) until they are palpable.

-

Adoptive Cell Transfer (ACT) : CD8+ T-cells are isolated from the spleens of pmel-1 TCR transgenic mice. These cells are activated and expanded in vitro with the Gp100 (25-33) peptide and then adoptively transferred into the tumor-bearing mice.[10]

-

Vaccination : Following T-cell transfer, mice are vaccinated with the Gp100 peptide, often a longer version or the high-affinity human peptide, formulated with an adjuvant (e.g., TLR7 ligand imiquimod) to stimulate a massive expansion of the transferred T-cells in vivo.[10]

-

Monitoring : Tumor size is measured regularly (e.g., every 2-3 days) using calipers. The overall health and survival of the mice are monitored.

-

Endpoint Analysis : At the end of the study, tumors may be excised and weighed. Tumor-infiltrating lymphocytes can be isolated and analyzed by flow cytometry to assess the phenotype and function of the Gp100-specific T-cells. Survival curves are generated to compare treatment groups.[7]

Conclusion

The Gp100 (25-33) peptide is a fundamentally important tool in melanoma and cancer immunology research. Its well-characterized structure and function as a CD8+ T-cell epitope make it invaluable for studying antigen presentation, T-cell activation, and the mechanisms of anti-tumor immunity. The significant difference in MHC-binding affinity between the human and mouse homologues provides a unique system for investigating how peptide-MHC affinity dictates the magnitude and efficacy of an immune response. The standardized protocols outlined herein form the basis for the preclinical evaluation of novel immunotherapies, including cancer vaccines and adoptive T-cell therapies, aimed at targeting this key melanoma antigen.

References

- 1. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gp100 (25-33), mouse - 1 mg [anaspec.com]

- 4. genscript.com [genscript.com]

- 5. Gp100 (25-33), mouse peptide [novoprolabs.com]

- 6. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 7. Vaccination with dendritic cells pulsed ex vivo with gp100 peptide-decorated liposomes enhances the efficacy of anti PD-1 therapy in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relapse or eradication of cancer is predicted by peptide-MHC affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. zellnet.com [zellnet.com]

- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]

The Role of Gp100 (25-33) and Other Gp100 Epitopes in Melanoma Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 100 (Gp100) is a melanosomal differentiation antigen expressed in normal melanocytes and overexpressed in melanoma cells.[1][2] This lineage-specific expression profile makes it a compelling target for immunotherapy against melanoma.[1][3] This technical guide provides an in-depth analysis of the role of Gp100-derived peptides, with a focus on the Gp100 (25-33) epitope, in eliciting an anti-melanoma immune response. We will delve into the immunological mechanisms, summarize key clinical trial data, detail relevant experimental protocols, and visualize the critical pathways and workflows.

Mechanism of Action: Gp100 Peptides as Immunogenic Epitopes

The core principle behind the use of Gp100 peptides in melanoma immunotherapy is to stimulate a robust and specific cytotoxic T lymphocyte (CTL) response against tumor cells.[4][5] This process is initiated by the presentation of Gp100-derived peptides by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells and antigen-presenting cells (APCs).[6][7]

The Gp100 (25-33) peptide (sequence: KVPRNQDWL) is a well-characterized, H-2Db restricted epitope that can activate specific CD8+ T cells capable of recognizing and killing melanoma cells.[8][9] In humans, other Gp100-derived peptides, such as Gp100 (209-217) and Gp100 (280-288), are recognized in the context of the HLA-A2 allele, which is prevalent in a significant portion of the Caucasian population.[2][10]

The recognition of the peptide-MHC complex by a specific T-cell receptor (TCR) on CD8+ T cells triggers a signaling cascade, leading to T-cell activation, proliferation, and differentiation into effector CTLs.[11] These CTLs can then identify and eliminate melanoma cells expressing the Gp100 antigen.[3]

Signaling Pathways and Workflows

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the Gp100 peptide presented by an MHC class I molecule on a melanoma cell, the T-cell receptor (TCR) complex initiates a signaling cascade that leads to T-cell activation.

Experimental Workflow: In Vitro T-Cell Stimulation and ELISpot Assay

A common experimental approach to assess the immunogenicity of Gp100 peptides involves stimulating peripheral blood mononuclear cells (PBMCs) in vitro and subsequently measuring the antigen-specific T-cell response using an ELISpot assay.

Quantitative Data from Clinical and Preclinical Studies

Several studies have evaluated the efficacy of Gp100 peptide vaccines, often in combination with other immunomodulatory agents like Interleukin-2 (IL-2). The following tables summarize key quantitative findings from this research.

| Clinical Trial: Gp100 Peptide Vaccine + IL-2 vs. IL-2 Alone | Gp100/IL-2 Group | IL-2 Only Group | P-value | Reference |

| Overall Clinical Response | 16% | 6% | 0.03 | [12][13] |

| Progression-Free Survival (months) | 2.2 | 1.6 | 0.008 | [12][13] |

| Median Overall Survival (months) | 17.8 | 11.1 | 0.06 | [12][13] |

| Immunological Response to Gp100 Peptide Vaccination | Result | Reference |

| CTL responses to Gp100(280) peptide in peripheral blood | Detected in 14% of patients | [14] |

| Helper T-cell responses to tetanus helper peptide (in Gp100 vaccine) | Detected in 79% of patients | [14] |

| Generation of specific antipeptide lymphocytes (G9-209 immunization, in vitro restimulation with G9-209/2M) | 7 of 7 postimmune PBMCs vs. 3 of 7 preimmune PBMCs | [15] |

| Generation of specific antipeptide lymphocytes (G9-280 immunization, in vitro restimulation with G9-280/9V) | 5 of 6 postimmune PBMCs vs. 4 of 6 preimmune PBMCs | [15] |

| Gp100-specific tetramer-reactive CD8+ T-cell response (xenogeneic gp100 DNA vaccine) | 4 of 27 patients (15%) | [16] |

| Increased post-vaccination CD8+ IFN-γ+ cell production (xenogeneic gp100 DNA vaccine) | 5 of 27 patients | [16] |

Detailed Experimental Protocols

In Vitro T-Cell Stimulation with Gp100 Peptide

This protocol outlines a general method for stimulating T cells from peripheral blood with a Gp100 peptide.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ melanoma patients

-

RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS)

-

Recombinant human Interleukin-2 (IL-2)

-

Gp100 peptide (e.g., Gp100 25-33, Gp100 209-217, or Gp100 280-288)

-

96-well round-bottom plates

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI medium.

-

Plate the PBMCs at a concentration of 2 x 10^5 cells/well in a 96-well plate.[17]

-

Add the Gp100 peptide to the wells at a final concentration of 1-10 µg/mL.

-

On day 2, add recombinant human IL-2 to a final concentration of 30 IU/mL.[3][18]

-

Restimulate the cultures every 7-10 days by adding fresh irradiated, peptide-pulsed autologous PBMCs as antigen-presenting cells and IL-2.[3][17]

-

After a desired number of stimulations, the T cells can be harvested and used in downstream assays such as ELISpot or cytotoxicity assays.

ELISpot Assay for IFN-γ Secretion

This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify Gp100-specific, IFN-γ-secreting T cells.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Stimulated T cells (from the protocol above)

-

Peptide-pulsed target cells (e.g., T2 cells) or autologous PBMCs

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash five times with sterile water.[19]

-

Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.[20]

-

Wash the plate and block with blocking buffer for 2 hours at room temperature.[20]

-

Wash the plate and add 2 x 10^4 stimulated T cells and 2 x 10^4 peptide-pulsed target cells per well.[21]

-

Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[22]

-

Wash the plate to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[23]

-

Wash the plate and add Streptavidin-ALP, then incubate for 1 hour at room temperature.[22]

-

Wash the plate and add the BCIP/NBT substrate solution. Develop until distinct spots emerge.[19]

-

Stop the reaction by washing with tap water.

-

Allow the plate to dry completely before counting the spots using an ELISpot reader.

Conclusion

Gp100-derived peptides, particularly Gp100 (25-33) and other HLA-A2 restricted epitopes, are significant targets in the field of melanoma immunotherapy. The ability of these peptides to elicit a specific CTL response has been demonstrated in numerous preclinical and clinical studies. While peptide vaccines alone have shown modest clinical efficacy, their combination with other immunotherapies, such as checkpoint inhibitors or cytokines like IL-2, holds promise for improving patient outcomes. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Gp100-targeted therapies for melanoma.

References

- 1. What are gp100 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A Molecular Switch Abrogates Glycoprotein 100 (gp100) T-cell Receptor (TCR) Targeting of a Human Melanoma Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recognition of multiple epitopes in the human melanoma antigen gp100 by peripheral blood lymphocytes stimulated in vitro with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Facebook [cancer.gov]

- 6. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 9. genscript.com [genscript.com]

- 10. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. onclive.com [onclive.com]

- 13. gp100 peptide vaccine and interleukin-2 in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Immunologic Response to Xenogeneic gp100 DNA in Melanoma Patients: Comparison of Particle Mediated Epidermal Delivery with Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of CD4+ Th1 Lymphocytes That Recognize Known and Novel Class II MHC Restricted Epitopes from the Melanoma Antigen gp100 by Stimulation with Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. youtube.com [youtube.com]

- 20. docs.abcam.com [docs.abcam.com]

- 21. ignytebio.com [ignytebio.com]

- 22. sinobiological.com [sinobiological.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Gp100 (25-33) MHC Class I Binding Affinity

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Major Histocompatibility Complex (MHC) class I binding affinity of the Gp100 (25-33) peptide, a key epitope in melanoma immunotherapy research. This document details the peptide's sequence, summarizes its binding characteristics, and outlines the experimental protocols used for affinity determination.

Introduction to Gp100 (25-33) Epitope

Gp100 (glycoprotein 100), also known as pmel 17, is a tumor-associated antigen expressed in normal melanocytes and malignant melanoma cells. The peptide fragment spanning amino acids 25-33 of Gp100 is a well-characterized, 9-amino acid epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of MHC class I molecules.[1][2][3] This recognition is a critical step in the anti-tumor immune response.

Two primary variants of this peptide are studied: the native murine (mouse) sequence and the human homologue. Both are restricted by the H-2Db MHC class I molecule.[1][2][3][4][5]

The subtle difference in the N-terminal amino acids significantly impacts the peptide's affinity for the MHC class I binding groove, which in turn affects its immunogenicity.

Quantitative Data: MHC Class I Binding Affinity

The binding affinity of a peptide for an MHC molecule is a primary determinant of its ability to elicit a T-cell response. High-affinity binders are more effective at stabilizing the MHC complex on the cell surface, leading to more robust T-cell activation.

Studies comparing the human and murine Gp100 (25-33) peptides have demonstrated a substantial difference in their affinity for the H-2Db molecule. The human version acts as a high-affinity, altered peptide ligand.[9][10] An MHC class I stabilization assay using TAP-deficient RMA/S cells revealed that the human Gp100 (25-33) peptide could achieve 50% stabilization of H-2Db at a concentration approximately 100-fold lower than its murine counterpart.[9] This suggests a significantly greater ability to bind and stabilize the restricting MHC class I molecule, which correlates with its superior immunogenicity.[9]

| Peptide Variant | Sequence | MHC Allele | Relative Binding Affinity | Half-Maximal T-Cell Recognition | Source |

| Human Gp100 (25-33) | KVPRNQDWL | H-2Db | ~100x higher than murine variant | ~10-11 M | [9] |

| Murine Gp100 (25-33) | EGSRNQDWL | H-2Db | Baseline | ~10-8 M | [9] |

Experimental Protocols

The determination of peptide-MHC binding affinity is crucial for epitope discovery and vaccine design. The following are detailed methodologies for common assays used to quantify this interaction.

This cell-based assay is a widely used method to measure the ability of exogenous peptides to bind and stabilize empty MHC class I molecules on the surface of cells that lack the Transporter associated with Antigen Processing (TAP).[11] In the absence of a binding peptide, these MHC molecules are unstable and are not efficiently expressed on the cell surface.[11][12]

Principle: The binding of an exogenous peptide stabilizes the MHC class I complex, leading to an increase in its surface expression. This increase is proportional to the peptide's binding affinity and can be quantified using flow cytometry with a fluorescently labeled antibody specific for the MHC molecule.[11][12]

Detailed Methodology:

-

Cell Culture: Culture T2 cells (for HLA-A*0201) or RMA/S cells (for H-2Db) in appropriate culture medium. Optimal cell passaging intervals and culture conditions are critical for assay reproducibility.[12]

-

Peptide Preparation: Dissolve synthetic peptides of interest in a suitable solvent (e.g., DMSO) and then dilute to a range of concentrations in serum-free culture medium. Include a known high-affinity peptide as a positive control and a no-peptide or irrelevant peptide group as a negative control.

-

Peptide Incubation:

-

Harvest and wash the T2 or RMA/S cells, resuspending them at a concentration of approximately 1 x 10^6 cells/mL in serum-free medium.[13]

-

Add the various concentrations of test peptides to the cells. For enhanced stability, human β2-microglobulin (5 µg/ml) can be added to the medium.[13]

-

Incubate the cell-peptide mixtures for an extended period (e.g., 18 hours) at 37°C in a 5% CO2 incubator.[13] Some protocols may use a lower temperature (e.g., 27°C) overnight to promote the loading of empty MHC molecules.[11]

-

-

Antibody Staining:

-

After incubation, wash the cells twice with a cold wash buffer (e.g., PBS with 2% FBS) to remove unbound peptide.[13]

-

Resuspend the cells in the wash buffer and add a fluorescently conjugated monoclonal antibody specific for the MHC allele being studied (e.g., FITC-conjugated anti-HLA-A2).[13]

-

Incubate on ice for 30-60 minutes, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells again to remove unbound antibody.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the stained cells.

-

-

Data Interpretation: The MFI of the cells incubated with the peptide is compared to the MFI of the negative control. A higher MFI indicates greater stabilization of the MHC molecule and thus higher binding affinity. The concentration of peptide required to achieve half-maximal stabilization can be calculated to compare different peptides.

This cell-free assay quantifies the binding affinity of a test peptide by measuring its ability to compete with a labeled, high-affinity probe peptide for binding to purified, solubilized MHC class I molecules.[14]

Principle: A fixed amount of purified MHC molecules and a radiolabeled or fluorescently labeled probe peptide are incubated with varying concentrations of an unlabeled competitor peptide. The ability of the competitor peptide to inhibit the binding of the labeled probe is measured, and the concentration required for 50% inhibition (IC50) is determined.[14]

Detailed Methodology:

-

MHC Purification: Purify MHC class I molecules from cell lysates via affinity chromatography using a conformation-specific monoclonal antibody (e.g., W6/32).[14]

-

Probe Peptide Labeling: Label a high-affinity probe peptide with a detectable marker, such as a radioisotope (e.g., 125I) using the chloramine T method, or a fluorescent tag.[14]

-

Competition Reaction:

-

In a multi-well plate, set up reactions containing purified MHC molecules, a fixed concentration of the labeled probe peptide, and a serial dilution of the unlabeled competitor peptide.

-

Include a cocktail of protease inhibitors to prevent degradation.[14]

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 48 hours).[14]

-

-

Separation of Bound and Free Probe: Separate the MHC-bound probe peptide from the free probe peptide. A common method is gel filtration chromatography, where the larger MHC-peptide complexes elute before the smaller free peptide.[14]

-

Quantification:

-

Quantify the amount of labeled probe in the MHC-bound fractions (e.g., using a gamma counter for radiolabels).

-

Calculate the percentage of probe binding at each competitor peptide concentration relative to a control with no competitor.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor peptide concentration. Use a sigmoidal dose-response curve fit to determine the IC50 value. Under specific conditions, the IC50 value can be used to approximate the dissociation constant (Kd).[14]

Visualized Workflow

The following diagram illustrates the general workflow for determining peptide-MHC binding affinity using the MHC Stabilization Assay.

Caption: Workflow for the T2/RMA-S cell MHC stabilization assay.

References

- 1. gp100 (25-33), mouse - 1 mg [anaspec.com]

- 2. gp100 (25-33) - sb-Peptide [mayflowerbio.com]

- 3. genscript.com [genscript.com]

- 4. gp100 (25-33), mouse - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gp100 (25-33), mouse peptide [novoprolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. rupress.org [rupress.org]

- 10. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 11. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

T-Cell Recognition of the Gp100 (25-33) Epitope: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical immunological interaction between T-cells and the Gp100 (25-33) epitope, a key target in melanoma immunotherapy. This document provides a comprehensive overview of the molecular recognition process, detailed experimental protocols for its investigation, and quantitative data to facilitate comparative analysis.

Core Concepts of Gp100 (25-33) Recognition

The glycoprotein 100 (Gp100), also known as Pmel17, is a melanocyte differentiation antigen overexpressed in melanoma cells.[1] A specific nonapeptide derived from Gp100, spanning amino acids 25-33, serves as a crucial epitope for recognition by cytotoxic T-lymphocytes (CTLs).

Epitope and MHC Restriction:

The Gp100 (25-33) epitope, with the amino acid sequence KVPRNQDWL, is presented to T-cells by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[2][3] In humans, analogous Gp100 epitopes are presented by HLA-A*02:01, a common human leukocyte antigen allele.[1][4][5] This MHC-peptide complex forms the ligand for the T-cell receptor (TCR) on CD8+ T-cells.

T-Cell Receptor (TCR) Interaction:

The specific recognition of the Gp100 (25-33)-MHC complex by the TCR on CD8+ T-cells is the central event initiating an anti-tumor immune response. The affinity of this interaction is a critical determinant of the magnitude and quality of the subsequent T-cell activation.[6] To enhance this interaction and overcome immune tolerance to this "self" antigen, altered peptide ligands (APLs) have been developed. For instance, modifications to the peptide sequence have been shown to increase its binding affinity for the MHC molecule and enhance T-cell recognition.[3][7]

T-Cell Signaling Pathway upon Gp100 (25-33) Recognition

The binding of the TCR to the Gp100 (25-33)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

Caption: T-cell receptor signaling cascade upon Gp100(25-33) recognition.

Experimental Protocols

Investigating the T-cell response to Gp100 (25-33) involves a variety of immunological assays. Below are detailed methodologies for key experiments.

T-Cell Stimulation and Proliferation Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

-

Gp100 (25-33) peptide (KVPRNQDWL)

-

Antigen-presenting cells (APCs), e.g., splenocytes or dendritic cells (DCs)

-

CD8+ T-cells isolated from immunized mice or human peripheral blood mononuclear cells (PBMCs)

-

Complete RPMI-1640 medium

-

CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-

Label T-cells with CFSE: Resuspend isolated CD8+ T-cells at 1-2 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash the cells three times.

-

Peptide Pulsing of APCs: Incubate APCs (e.g., splenocytes at 1 x 10^6 cells/mL) with varying concentrations of the Gp100 (25-33) peptide (e.g., 0.1, 1, 10 µg/mL) for 2 hours at 37°C.

-

Co-culture: Plate 1 x 10^5 CFSE-labeled T-cells and 2 x 10^5 peptide-pulsed APCs per well in a 96-well plate.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Analyze the cells by flow cytometry, gating on the CD8+ population. Proliferation is measured by the dilution of the CFSE signal.[8]

ELISpot Assay for Cytokine Secretion

The ELISpot (Enzyme-Linked Immunospot) assay quantifies the number of cytokine-secreting T-cells at a single-cell level.

Materials:

-

ELISpot plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)

-

CD8+ T-cells

-

Peptide-pulsed APCs

-

Biotinylated anti-cytokine detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate solution (e.g., BCIP/NBT)

-

ELISpot reader

Protocol:

-

Plate Preparation: Pre-wet the ELISpot plate with sterile PBS.

-

Cell Plating: Add 2 x 10^5 CD8+ T-cells and 1 x 10^5 peptide-pulsed APCs to each well.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated detection antibody. After incubation and washing, add streptavidin-ALP/HRP. Finally, add the substrate to develop the spots.

-

Analysis: Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Tetramer Staining for Antigen-Specific T-Cell Visualization

MHC-tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells.

Materials:

-

PE- or APC-conjugated H-2Db/Gp100 (25-33) tetramer

-

Single-cell suspension from spleen, lymph nodes, or blood

-

Fluorescently labeled antibodies against CD8 and other cell surface markers

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension and count the cells.

-

Staining: Resuspend 1-2 x 10^6 cells in FACS buffer. Add the MHC-tetramer and incubate for 30-60 minutes at room temperature in the dark.

-

Surface Marker Staining: Add antibodies against CD8 and other markers and incubate for 20-30 minutes on ice.

-

Washing: Wash the cells twice with FACS buffer.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD8+ lymphocyte population to identify the percentage of tetramer-positive cells.[9]

Caption: Workflow for key Gp100(25-33) T-cell recognition experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on T-cell recognition of the Gp100 (25-33) epitope.

Table 1: T-Cell Recognition of Gp100 Peptides

| Peptide | Sequence | Half-Maximal T-Cell Recognition (M) | Reference |

| Mouse Gp100 (25-33) | EGSRNQDWL | ~10⁻⁸ | [3] |

| Human Gp100 (25-33) | KVPRNQDWL | ~10⁻¹¹ | [3] |

Table 2: In Vivo T-Cell Response to Gp100 (25-33) Peptide Vaccination

| Treatment Group | % gp100 (25-33)/Db Tetramer+ Cells in Spleen | Reference |

| Pmel-1 Adoptive Transfer Alone | < 1% | [9] |

| Pmel-1 Adoptive Transfer + LAQ824 | Significantly higher than control | [9] |

Table 3: Cytokine Production by Gp100-Specific T-Cells

| Stimulation | Cytokine | Method | Result | Reference |

| hgp100 (25-33) peptide-pulsed targets | IFN-γ | Intracellular Staining | Increased MFI | [10] |

| hgp100 (25-33) peptide-pulsed targets | IFN-γ | ELISA | Increased secretion | [10] |

| hgp100 (25-33) peptide-pulsed targets | Granzyme B | ELISA | Increased secretion | [10] |

| hgp100 (25-33) peptide-pulsed EL-4 cells | IL-2 | qRT-PCR | Increased mRNA expression | [11] |

Conclusion

The Gp100 (25-33) epitope is a well-characterized target for T-cell mediated anti-melanoma immunity. Understanding the intricacies of its recognition by T-cells, the subsequent signaling cascades, and the methods to quantify this response is paramount for the development of effective immunotherapies. This guide provides a foundational resource for researchers and drug developers working to harness the power of the immune system to combat melanoma. The provided protocols and data serve as a starting point for designing and interpreting experiments in this critical area of cancer immunology.

References

- 1. ignytebio.com [ignytebio.com]

- 2. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 3. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 5. T Cell-Engaging Bispecific Antibodies Targeting gp100 and PRAME: Expanding Application from Uveal Melanoma to Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Identification of a novel population of highly cytotoxic c‐Met‐expressing CD8+ T lymphocytes | EMBO Reports [link.springer.com]

- 11. pnas.org [pnas.org]

A Technical Deep Dive into the Sequence Homology and Immunological Cross-Reactivity of Human versus Mouse Gp100 (25-33)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sequence homology, immunological characteristics, and experimental investigation of the Gp100 (25-33) peptide epitope, a key target in melanoma immunotherapy. We will explore the differences between the human and murine sequences of this peptide and the resulting implications for T-cell recognition and anti-tumor immunity.

Core Concept: Xenogeneic Immunization and Enhanced T-Cell Response

The glycoprotein 100 (Gp100) is a melanosomal protein expressed in normal melanocytes and is frequently overexpressed in melanoma cells, making it a valuable target for cancer vaccines and T-cell-based immunotherapies. The specific 9-amino acid fragment, Gp100 (25-33), is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1][2][3][4][5] Interestingly, the human Gp100 (25-33) peptide has been shown to be more immunogenic in mice than the homologous murine peptide.[6][7][8][9] This phenomenon, known as xenogeneic immunization, has been harnessed to break immune tolerance to the self-antigen (mouse Gp100) and induce a potent anti-tumor response.[6][7][8][9]

Data Presentation: Sequence Alignment and Comparative Analysis

The amino acid sequences for the human and mouse Gp100 (25-33) peptides reveal key differences at the N-terminus, which have significant functional consequences.

| Species | One-Letter Code | Three-Letter Code |

| Human | KVPRNQDWL | Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu |

| Mouse | EGSRNQDWL | Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu |

Table 1: Amino Acid Sequence Comparison of Human and Mouse Gp100 (25-33).[1][9][10]

The two peptides differ in the first three amino acid residues. These alterations result in a significantly higher binding affinity of the human peptide for the H-2Db MHC class I molecule compared to the mouse counterpart.[6][11] This enhanced binding stability leads to more efficient presentation of the peptide on the surface of antigen-presenting cells (APCs) and, consequently, a more robust activation of Gp100-specific CD8+ T cells.[6][8][11]

Mandatory Visualization

Figure 1: A generalized experimental workflow for assessing the immunogenicity of Gp100 peptides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Overwijk et al. (1998).

MHC-Peptide Binding Assay (MHC Stabilization Assay)

This assay quantifies the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of cells that are deficient in peptide processing, such as RMA-S cells.

Protocol:

-

Cell Culture: Culture RMA-S cells (a TAP-deficient cell line) in a standard culture medium.

-

Peptide Incubation: Incubate RMA-S cells overnight at 26°C to allow for the accumulation of empty H-2Db molecules on the cell surface.

-

Peptide Pulsing: Add varying concentrations of the human Gp100 (25-33), mouse Gp100 (25-33), or a control peptide to the cells and incubate for a short period (e.g., 1-2 hours) at 37°C.

-

Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for correctly folded H-2Db molecules.

-

Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which is proportional to the number of stabilized MHC molecules on the cell surface.

-

Data Analysis: Plot the MFI against the peptide concentration to determine the concentration of peptide required for half-maximal stabilization.

In Vitro T-Cell Stimulation and IFN-γ ELISPOT Assay

This protocol is used to enumerate the frequency of antigen-specific, IFN-γ-producing T cells.

Protocol:

-

Immunization: Immunize C57BL/6 mice with a vaccine modality expressing either human or mouse Gp100 (e.g., recombinant vaccinia virus).

-

Splenocyte Isolation: After a set period (e.g., 1-2 weeks), harvest spleens from the immunized mice and prepare a single-cell suspension of splenocytes.

-

ELISPOT Plate Preparation: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

-

Cell Plating and Stimulation: Block the plate and then add the isolated splenocytes to the wells. Stimulate the cells with the human Gp100 (25-33) peptide, mouse Gp100 (25-33) peptide, or a control peptide.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Development: Add a substrate that produces a colored precipitate upon enzymatic reaction.

-

Spot Counting: Count the number of spots, where each spot represents a single IFN-γ-secreting cell, using an ELISPOT reader.

Mandatory Visualization

Figure 2: Simplified T-cell receptor signaling pathway upon recognition of the Gp100(25-33)-MHC complex.

Conclusion

The study of the human and mouse Gp100 (25-33) epitopes provides a compelling example of how subtle changes in amino acid sequence can have a profound impact on immunogenicity. The superior ability of the human peptide to bind to the murine H-2Db molecule and activate T cells has been a cornerstone in the development of preclinical melanoma vaccine models. This principle of using xenogeneic antigens to overcome self-tolerance remains a promising strategy in the design of novel immunotherapies for cancer. The experimental protocols detailed herein provide a framework for researchers to further investigate the mechanisms of T-cell activation and to evaluate the efficacy of new vaccine candidates.

References

- 1. eurogentec.com [eurogentec.com]

- 2. genscript.com [genscript.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gp100 (25-33), mouse - 1 mg [anaspec.com]

- 5. gp100 (25-33), human - 1 mg [anaspec.com]

- 6. rupress.org [rupress.org]

- 7. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 8. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Gp100 (25-33), mouse peptide [novoprolabs.com]

- 11. pnas.org [pnas.org]

An In-depth Technical Guide to the Immunogenicity of Human Gp100 (25-33) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the human Gp100 (25-33) peptide, a key epitope in cancer immunotherapy research. This document details the quantitative aspects of its interaction with the immune system, outlines experimental protocols for its assessment, and visualizes the core biological pathways and experimental workflows.

Core Concepts

The human glycoprotein 100 (Gp100) is a melanosomal differentiation antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is an H-2Db restricted epitope that is recognized by CD8+ T cells.[1][2][3][4][5][6][7] Its immunogenicity has been a focal point of research due to its potential as a target for cancer vaccines and T-cell based therapies.

A critical aspect of the human Gp100 (25-33) peptide's immunogenicity is its enhanced ability to elicit an immune response compared to its murine homolog (EGSRNQDWL).[8] This difference is primarily attributed to a higher binding affinity of the human peptide for the MHC class I molecule H-2Db, which leads to more stable peptide-MHC complexes on the cell surface and consequently, more potent T-cell activation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the immunogenicity of the human Gp100 (25-33) peptide in comparison to its murine counterpart.

Table 1: Peptide Sequences and Molecular Weights

| Peptide | Sequence (Single Letter Code) | Molecular Weight (Da) |

| Human Gp100 (25-33) | KVPRNQDWL | 1155.3 |

| Murine Gp100 (25-33) | EGSRNQDWL | Not specified in search results |

Table 2: Comparative Immunogenicity Data

| Parameter | Human Gp100 (25-33) | Murine Gp100 (25-33) | Reference |

| T-Cell Recognition Threshold | As low as 10⁻¹¹ M | As low as 10⁻⁹ M | [9] |

| Half-Maximal T-Cell Recognition | Not specified in search results | ~10⁻⁸ M | [9] |

| MHC Class I (H-2Db) Stabilization | ~100-fold more efficient | Less efficient | [9] |

Signaling Pathway

The primary signaling pathway for the induction of a CD8+ T-cell response by the Gp100 (25-33) peptide is the MHC class I antigen presentation pathway. This process involves the processing of the Gp100 protein, loading of the peptide onto MHC class I molecules in the endoplasmic reticulum, and presentation on the cell surface for recognition by CD8+ T cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MHC Class I Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells, such as RMA-S cells.

Workflow:

References

- 1. gp100 (25-33), mouse - 1 mg [anaspec.com]

- 2. gp100 (25-33), mouse - 1 mg, 1 mg | Labscoop [labscoop.com]

- 3. eurogentec.com [eurogentec.com]

- 4. genscript.com [genscript.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. gp100 (25-33) - sb-Peptide [mayflowerbio.com]

- 7. H2-Db | Human gp100 25-33 | KVPRNQDWL | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. gp100 (25-33), mouse - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

Gp100(25-33): A Core Tumor-Associated Antigen in Melanoma Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gp100, also known as Pmel17 or Silver protein, is a melanosomal differentiation antigen expressed in normal melanocytes and a significant majority of melanomas.[1][2] The peptide fragment spanning amino acids 25-33 of human gp100 (hgp100(25-33)) is a well-characterized tumor-associated antigen and a focal point in the development of immunotherapies against melanoma.[3][4] This nonapeptide, with the sequence KVPRNQDWL, is a potent activator of melanoma-specific CD8+ T cells.[3][5] This guide provides a comprehensive overview of Gp100(25-33), its role in anti-tumor immunity, and the experimental methodologies used to investigate its therapeutic potential.

Molecular and Immunological Properties

The Gp100(25-33) peptide is an H-2Db restricted epitope, meaning it is presented by the MHC class I molecule H-2Db in mice, which has facilitated extensive preclinical research.[4][5] The human counterpart of Gp100(25-33) has been shown to be more immunogenic than the murine version (mgp100(25-33)) due to differences in the N-terminal amino acids, which result in a significantly higher binding affinity for the MHC class I molecule.[6][7][8] This enhanced affinity leads to more stable peptide-MHC complexes, which are more effective at triggering T-cell responses.[6][9]

Gp100 Peptide Variants and Characteristics

| Peptide | Sequence | MHC Restriction | Key Characteristics |

| Human Gp100(25-33) | KVPRNQDWL | H-2Db | Highly immunogenic, used in xenogeneic immunization strategies to break tolerance.[6][7] |

| Mouse Gp100(25-33) | EGSRNQDWL | H-2Db | Poorly immunogenic self-antigen.[6][10] |

| Modified Gp100(25-33) | KGPRNQDWL | H-2Db | Engineered variant with increased MHC binding affinity.[11] |

Antigen Processing and Presentation

Gp100 is endogenously expressed in melanoma cells and can be processed for presentation by both MHC class I and class II molecules.[1][2] The presentation of Gp100 epitopes on MHC class II molecules, such as gp100(44-59), requires the protein to be trafficked through conventional endosomes.[1] The presence of melanosomes can influence this process, potentially reducing the efficiency of antigen presentation.[1][2] For MHC class I presentation of the Gp100(25-33) epitope, the protein is processed through the proteasome, and the resulting peptides are transported into the endoplasmic reticulum for loading onto MHC class I molecules.

Caption: MHC Class I presentation pathway of Gp100(25-33).

T-Cell Recognition and Activation

The Gp100(25-33)-MHC class I complex on the surface of melanoma cells is recognized by the T-cell receptor (TCR) on specific CD8+ T cells.[12] This recognition, along with co-stimulatory signals, leads to T-cell activation, proliferation, and the development of effector functions, including the release of cytotoxic granules and cytokines like interferon-gamma (IFN-γ).[6][13]

Caption: T-cell recognition of Gp100(25-33) on a melanoma cell.

Therapeutic Strategies and Preclinical Data

Gp100(25-33) has been a key target in various cancer immunotherapy approaches, including cancer vaccines and adoptive cell therapy (ACT).

Cancer Vaccines

Vaccination with the human Gp100(25-33) peptide, or with DNA constructs encoding it, has been shown to induce protective tumor immunity in murine models.[5] Xenogeneic immunization, using the human peptide in mice, is a strategy to overcome tolerance to the self-antigen.[5][6] Different vaccine formulations, including peptide-pulsed dendritic cells (DCs), DNA vaccines, and nanoparticle-based vaccines, have been investigated to enhance the anti-tumor immune response.[7][14][15]

Quantitative Data from Vaccine Studies

| Vaccine Strategy | Model | Key Findings | Reference |

| hgp100 DNA Vaccine | C57BL/6 mice | Protection against B16 melanoma challenge. | [5] |

| MIP3α-gp100 DNA Vaccine | C57BL/6 mice | 51% reduction in tumor size compared to gp100-only vaccine. | [16] |

| Vault Nanoparticle Vaccine | In vitro | 1.58 ng/mL IFN-γ from T cells cultured with vaccine-treated DCs vs. 0.07 ng/mL for control. | [15] |

Adoptive Cell Therapy (ACT)

ACT involves the ex vivo expansion of tumor-specific T cells, such as those from Pmel-1 transgenic mice which have a TCR specific for Gp100(25-33), and their infusion into a tumor-bearing host.[13][14] This approach has shown significant anti-tumor activity, especially when combined with lymphodepletion and cytokine support like IL-2.[14]

Caption: Experimental workflow for Gp100(25-33)-specific adoptive cell therapy.

Experimental Protocols

In Vitro T-Cell Activation Assay

This protocol is used to assess the ability of Gp100(25-33) to activate specific T cells.

-

Cell Preparation: Isolate splenocytes from Pmel-1 transgenic mice, which contain a high frequency of CD8+ T cells specific for Gp100(25-33).[17]

-

Antigen Presenting Cell (APC) Pulsing: Culture dendritic cells or other APCs and pulse them with varying concentrations of the Gp100(25-33) peptide (e.g., 1 µM) for several hours.[17][18]

-

Co-culture: Co-culture the Pmel-1 splenocytes with the peptide-pulsed APCs for a designated period (e.g., 24-72 hours).

-

Readout: Measure T-cell activation through:

-

Cytokine Release Assay (ELISA or ELISPOT): Quantify the amount of IFN-γ secreted into the culture supernatant.[13][15]

-

Intracellular Cytokine Staining (ICS): Use flow cytometry to detect intracellular IFN-γ in CD8+ T cells.

-

Proliferation Assay: Measure T-cell proliferation using methods like CFSE dilution.[18]

-

In Vivo Tumor Model

This protocol evaluates the anti-tumor efficacy of Gp100(25-33)-based therapies.

-

Tumor Inoculation: Subcutaneously inject a known number of B16 melanoma cells (e.g., 2 x 10^5 to 5 x 10^5) into C57BL/6 mice.[18]

-

Therapeutic Intervention: Once tumors are established (e.g., 7-14 days post-inoculation), initiate the therapeutic regimen. This could be:

-

Vaccination: Administer the Gp100(25-33) vaccine (e.g., peptide-pulsed DCs, DNA vaccine) at specified intervals.[14][19]

-

Adoptive Cell Therapy: If applicable, perform lymphodepleting total body irradiation (e.g., 500 cGy) followed by intravenous transfer of activated Pmel-1 T cells (e.g., 1 x 10^6).[14][20] Administer systemic IL-2 post-transfer.[14]

-

-

Monitoring: Measure tumor growth over time using calipers. Monitor animal survival.

-

Immunological Analysis: At the end of the experiment, harvest spleens, lymph nodes, and tumors to analyze the frequency and function of Gp100(25-33)-specific T cells using techniques like tetramer staining and ICS.[19][20]

Clinical Significance

The preclinical success of Gp100(25-33)-targeted immunotherapies has led to its investigation in clinical trials for melanoma patients.[21][22][23] These trials have explored peptide vaccines, often in combination with adjuvants or other immunomodulators, and adoptive T-cell therapies using T cells engineered to express Gp100-specific TCRs.[21] While clinical responses have been observed, ongoing research focuses on enhancing the efficacy of these treatments and overcoming mechanisms of tumor immune escape.

Conclusion

Gp100(25-33) remains a cornerstone tumor-associated antigen in the field of melanoma immunotherapy. Its well-defined immunological properties and the availability of robust preclinical models have made it an invaluable tool for developing and testing novel cancer treatments. Future directions will likely involve combination therapies that target Gp100(25-33) while also addressing the tumor microenvironment to achieve more durable clinical responses.

References

- 1. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. genscript.com [genscript.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 6. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Cancer vaccines: progress reveals new complexities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Reviving virus based cancer vaccines by using cytomegalovirus vectors expressing modified tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Anti-tumor activity and trafficking of self, tumor-specific T cells against tumors located in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cns.org [cns.org]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. pnas.org [pnas.org]

- 18. JCI - Acquisition of full effector function in vitro paradoxically impairs the in vivo antitumor efficacy of adoptively transferred CD8+ T cells [jci.org]

- 19. JCI Insight - Enhancing DC cancer vaccine by allogeneic MHC class II expression and Treg depletion [insight.jci.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

The Gp100 (25-33) Peptide: A Technical Guide to its Discovery, History, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gp100 (25-33) peptide, a nonameric fragment of the glycoprotein 100, stands as a cornerstone in the field of cancer immunotherapy, particularly in the context of melanoma. Its discovery as a tumor-associated antigen and a target for cytotoxic T lymphocytes (CTLs) has paved the way for the development of novel therapeutic strategies, including cancer vaccines and adoptive T-cell therapies. This technical guide provides an in-depth exploration of the discovery, history, and immunological characteristics of the Gp100 (25-33) peptide, with a focus on the experimental data and methodologies that have defined our understanding of this critical epitope.

Discovery and History

The journey to identifying Gp100 (also known as Pmel17) as a tumor rejection antigen was a pivotal moment in tumor immunology. Early research in the 1990s focused on identifying antigens recognized by T cells that could mediate the regression of melanoma. It was observed that immunization of mice with human Gp100 could elicit a potent anti-tumor immune response against murine melanoma cells, which express the homologous mouse Gp100 protein.[1][2] This phenomenon, termed xenogeneic immunization, was found to be more effective than immunization with the self-antigen (mouse Gp100), which was poorly immunogenic, likely due to self-tolerance.[1]

A seminal 1998 study by Overwijk et al. pinpointed the exact epitope responsible for this cross-reactive anti-tumor response.[1] They identified the 9-amino acid peptide spanning residues 25-33 of Gp100 as the H-2Db-restricted epitope recognized by the CTLs. Crucially, they demonstrated that the human Gp100 (25-33) peptide (sequence: KVPRNQDWL) had a significantly higher binding affinity for the murine MHC class I molecule H-2Db compared to its murine counterpart (sequence: EGSRNQDWL).[1][3] This enhanced MHC binding was attributed to the amino acid differences at the N-terminus of the peptide.[1] This discovery provided a mechanistic explanation for the superior immunogenicity of the human Gp100 protein in mice and established the Gp100 (25-33) peptide as a key target for melanoma immunotherapy.

Quantitative Data

The immunogenicity of the Gp100 (25-33) peptide is intrinsically linked to its interaction with MHC molecules and the subsequent recognition by T-cell receptors (TCRs). The following tables summarize key quantitative data from various studies.

Table 1: MHC Class I Binding Affinity of Gp100 (25-33) Peptide Variants

| Peptide Sequence | Species | MHC Allele | Binding Affinity (IC50, nM) | Reference |

| KVPRNQDWL | Human | H-2Db | 186 | [4] |

| EGSRNQDWL | Mouse | H-2Db | 22,975 | [4] |

| EGP (modified) | - | H-2Db | 454 | [4] |

IC50 values represent the concentration of peptide required to inhibit the binding of a radiolabeled standard peptide by 50%. Lower values indicate higher affinity.

Table 2: T-Cell Recognition of Gp100 (25-33) Peptide Variants

| Peptide | T-Cell Recognition (Half-maximal, M) | Cytokine Release (GM-CSF, pg/ml) | Reference |

| hGp100 (25-33) | ~10⁻¹¹ | >500 | [1] |

| mGp100 (25-33) | ~10⁻⁹ | ~200 | [1] |

Half-maximal recognition indicates the peptide concentration required to achieve 50% of the maximal T-cell response.

Experimental Protocols

The characterization of the Gp100 (25-33) peptide has been underpinned by a variety of sophisticated immunological assays. Below are detailed methodologies for key experiments.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living animal.

Protocol:

-

Target Cell Preparation:

-

Isolate splenocytes from naive congenic (e.g., CD45.1) mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with the Gp100 (25-33) peptide (e.g., 1 µg/ml) for 1 hour at 37°C. The second population serves as an unpulsed control.

-

Label the peptide-pulsed population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

-

Label the unpulsed population with a low concentration of the same dye or a different fluorescent dye (e.g., Brilliant Violet).[5][6]

-

Wash the cells extensively to remove excess peptide and dye.

-

Mix the two labeled populations at a 1:1 ratio.

-

-

Adoptive Transfer:

-

Inject the mixed target cell population intravenously into recipient mice that have been previously immunized or have received an adoptive transfer of Gp100-specific T cells.

-

-

Analysis:

-

After a defined period (e.g., 18-24 hours), harvest the spleens from the recipient mice.

-

Analyze the splenocytes by flow cytometry to distinguish the two target cell populations based on their fluorescent labels.

-

The percentage of specific lysis is calculated using the following formula: [1 - (% peptide-pulsed cells in immunized mice / % unpulsed cells in immunized mice) / (% peptide-pulsed cells in control mice / % unpulsed cells in control mice)] x 100.

-

T-Cell Activation Assays

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.

Protocol:

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

-

Cell Plating:

-

Wash the plate and block with a suitable blocking buffer.

-

Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals or patients.

-

Add the cells to the wells at a desired density.

-

-

Stimulation:

-

Add the Gp100 (25-33) peptide to the wells at various concentrations. Include a negative control (no peptide) and a positive control (e.g., a mitogen).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate.

-

Wash and add streptavidin-alkaline phosphatase.

-

Add a substrate solution to develop the spots. Each spot represents a single IFN-γ-secreting cell.

-

-

Analysis: Count the spots using an ELISpot reader.

This assay utilizes a T-cell hybridoma that expresses the β-galactosidase gene (lacZ) under the control of an NFAT-inducible promoter. T-cell activation leads to the production of β-galactosidase, which can be quantified.[7]

Protocol:

-

Antigen Presentation:

-

Co-culture:

-

Detection:

-

Lyse the cells to release the β-galactosidase.

-

Add a substrate for β-galactosidase (e.g., CPRG or ONPG).

-

Measure the colorimetric change using a plate reader. The intensity of the color is proportional to the level of T-cell activation.

-

MHC Stabilization Assay (RMA-S Assay)

This assay measures the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.

Protocol:

-

Cell Culture: Culture RMA-S cells at 37°C. These cells have a defect in the TAP transporter, leading to a low number of surface MHC class I molecules.

-

Peptide Incubation:

-